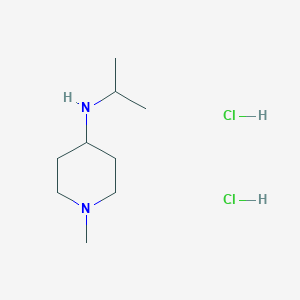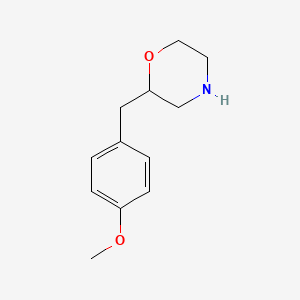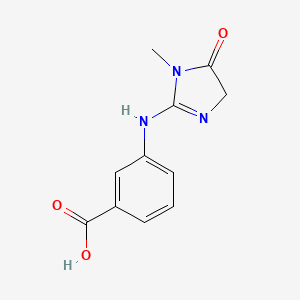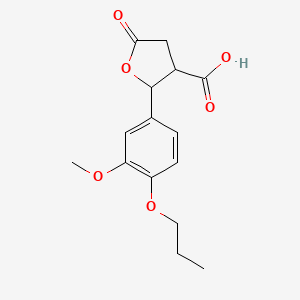
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a methoxy-propoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Methoxy-Propoxyphenyl Group: This step involves the substitution of a hydrogen atom on the tetrahydrofuran ring with the methoxy-propoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and optimized reaction conditions to ensure the cost-effective and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy or propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and as a potential treatment for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid include:
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): This compound has a similar phenyl group but differs in the structure of the rest of the molecule.
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the structure of the ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-(3-methoxy-4-propoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H18O6/c1-3-6-20-11-5-4-9(7-12(11)19-2)14-10(15(17)18)8-13(16)21-14/h4-5,7,10,14H,3,6,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
UGSUGNKWGJXNEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




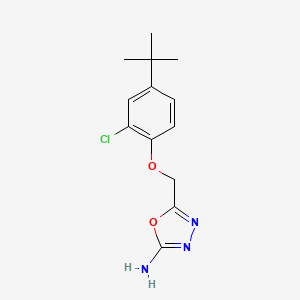
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
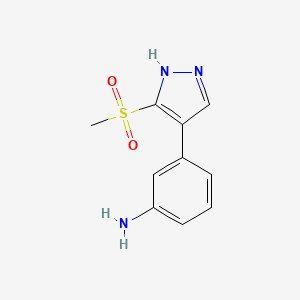
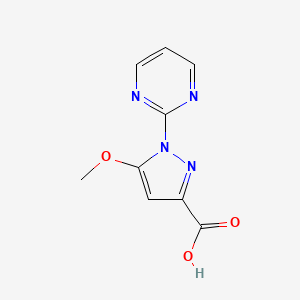

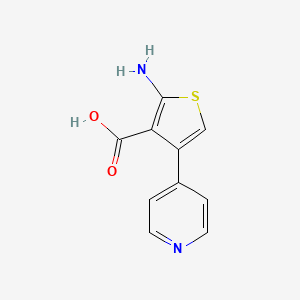
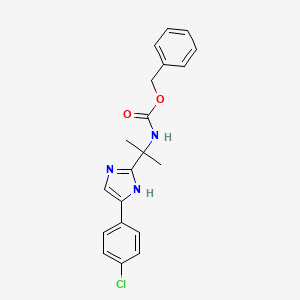
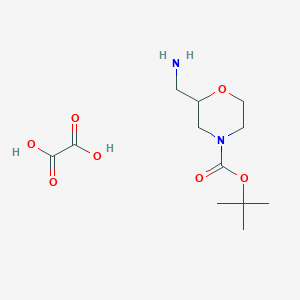
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
